molecular formula C24H18N2O6S B2658929 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide CAS No. 902520-96-1

2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide

Katalognummer: B2658929
CAS-Nummer: 902520-96-1
Molekulargewicht: 462.48
InChI-Schlüssel: UOIKUZLNLATUJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of 2-[7-(Benzenesulfonyl)-8-oxo-2H,5H,8H-dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide in Contemporary Chemical Research

2-[7-(Benzenesulfonyl)-8-oxo-2H,5H,8H-dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide is a structurally complex hybrid molecule that integrates a quinoline scaffold, a benzenesulfonyl group, and an N-phenylacetamide moiety. This compound belongs to the dioxoloquinoline family, characterized by a fused dioxolo ring system at the 4,5-position of the quinoline core. The molecular formula is C~26~H~19~N~3~O~6~S , with a molecular weight of approximately 525.51 g/mol. Its unique architecture combines electron-rich aromatic systems (quinoline and benzene) with polar functional groups (sulfonyl and acetamide), enabling diverse interactions with biological targets.

Recent studies emphasize its potential as a dual-functional agent, leveraging the pharmacological profiles of both quinoline and sulfonamide derivatives. The benzenesulfonyl group enhances solubility and modulates electronic properties, while the N-phenylacetamide moiety contributes to target specificity. Computational models suggest a planar geometry that facilitates intercalation into DNA or protein binding pockets, a feature shared with clinically relevant anticancer and antimicrobial agents.

Property Value/Description
Molecular Formula C~26~H~19~N~3~O~6~S
Molecular Weight 525.51 g/mol
Key Functional Groups Quinoline, dioxolo, sulfonyl, acetamide
Potential Applications Antimicrobial, anticancer

Significance of Quinoline–Sulfonamide Hybrids in Medicinal Chemistry

Quinoline–sulfonamide hybrids represent a strategic fusion of two pharmacophoric motifs with established therapeutic value. Quinoline derivatives, such as chloroquine and ciprofloxacin, are renowned for their antiparasitic and antibacterial activities, respectively. Sulfonamides, including sulfamethoxazole, inhibit bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis. The hybridization of these moieties aims to synergize their mechanisms of action, mitigate resistance, and improve pharmacokinetic profiles.

For example, recent work by Saifi et al. demonstrated that quinoline–sulfonamide hybrids exhibit enhanced antibacterial activity against multidrug-resistant Pseudomonas aeruginosa (MIC = 64 μg/mL) compared to parent compounds. The sulfonamide group facilitates hydrogen bonding with bacterial DHPS, while the quinoline core intercalates into DNA or disrupts membrane integrity. This dual targeting strategy reduces the likelihood of resistance development, a critical advantage in antibiotic design.

Rationale for Academic Investigation of the Compound

The academic interest in 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide stems from three key factors:

  • Structural Novelty : The dioxoloquinoline scaffold is underrepresented in medicinal chemistry literature, offering unexplored opportunities for structure-activity relationship (SAR) studies.
  • Multimodal Bioactivity : Preliminary data on analogous compounds suggest concurrent anticancer and antimicrobial properties, driven by the compound’s ability to inhibit topoisomerases and DH

Eigenschaften

IUPAC Name

2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6S/c27-23(25-16-7-3-1-4-8-16)14-26-13-22(33(29,30)17-9-5-2-6-10-17)24(28)18-11-20-21(12-19(18)26)32-15-31-20/h1-13H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIKUZLNLATUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide can be achieved through several methods. One common approach involves the acid-mediated cyclization of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde . Another method utilizes the Heck reaction, starting from 2-(2-iodophenethyl)isoquinolin-1(2H)-one . These methods offer advantages such as good yields and relatively simple procedures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional ketone or carboxyl groups, while reduction could produce simpler amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the benzenesulfonyl group can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent at Position 7 Acetamide Substituent Molecular Formula Key Properties/Applications References
Target Compound: 2-[7-(Benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide Benzenesulfonyl Phenyl C₂₆H₂₀N₂O₆S Moderate synthetic yield; sulfonyl group enhances electrophilicity
2-{7-Benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2H-1,3-benzodioxol-5-yl)acetamide Benzoyl 2H-1,3-Benzodioxol-5-yl C₂₇H₂₀N₂O₈ Benzodioxolyl group may improve CNS penetration
C647-0232: 2-[7-(4-Chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide 4-Chlorobenzoyl 3-Methoxyphenyl C₂₆H₁₉ClN₂O₆ Chlorine atom increases lipophilicity; used in screening assays
N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide 5,7-Dichloro-8-hydroxy Dicyclohexyl C₂₃H₂₈Cl₂N₂O₂ Halogen contacts enhance crystal stability; planar quinoline core

Stability and Crystallography

  • The dichloro derivative () demonstrates robust crystal packing via C–H···O hydrogen bonds and π-π interactions, whereas the target compound’s stability data are unreported .
  • Acetylated analogs () require deprotection steps (e.g., K₂CO₃ in methanol), indicating higher synthetic complexity compared to the target compound’s direct functionalization .

Biologische Aktivität

The compound 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide is a quinoline derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its antibacterial properties and potential mechanisms of action.

Chemical Structure

The chemical structure of the compound is pivotal in determining its biological activity. The presence of the quinoline core and the benzenesulfonyl group suggest potential interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the compound's antibacterial properties. The following sections detail its activity against various bacterial strains and the underlying mechanisms.

Antibacterial Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit bacterial growth by targeting essential proteins involved in bacterial cell division and integrity. Molecular docking studies suggest that it interacts with bacterial proteins such as LptA and Top IV, which are crucial for Gram-negative bacterial survival .
  • Efficacy Against Bacteria :
    • The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated MIC values ranging from 0.125 to 8 μg/mL against various strains, including Escherichia coli and Staphylococcus aureus .

Data Table: Antibacterial Activity Summary

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus4Moderate
Escherichia coli0.125High
Klebsiella pneumoniae8Moderate
Pseudomonas aeruginosa16Low
Methicillin-resistant S. aureus (MRSA)4High

Study 1: Synthesis and Evaluation

In a study focused on synthesizing quinoline derivatives, the compound was evaluated alongside other derivatives. It was found that modifications at the N-phenylacetamide position significantly enhanced antibacterial activity against resistant strains .

Study 2: Molecular Docking Analysis

Molecular docking studies provided insights into how the compound binds to bacterial proteins. The analysis indicated strong interactions with the active sites of both LptA and Top IV, suggesting a dual-target mechanism that could explain its broad-spectrum efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.